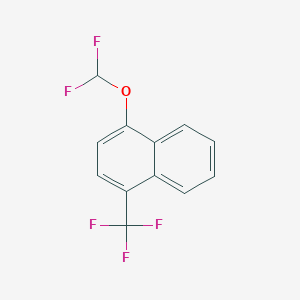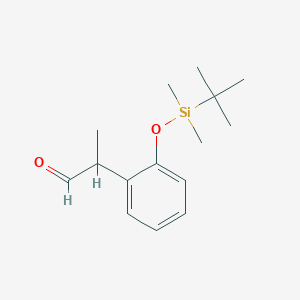
N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide is a synthetic organic compound belonging to the class of chromen derivatives It is characterized by the presence of a nitro group at the 6th position and an acetamide group at the 7th position of the chromen ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide typically involves the condensation of 7-hydroxy-4-methylcoumarin with nitro-substituted acetamides. The reaction is often carried out in the presence of a base such as piperidine, which facilitates the formation of the desired product . The reaction conditions usually include heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include amino-substituted chromen derivatives, alkylated acetamides, and various chromen-based heterocycles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the chromen ring structure allows the compound to intercalate with DNA, disrupting its function and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide.
N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide: A closely related compound with similar structural features.
Uniqueness
N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide is unique due to the specific positioning of the nitro and acetamide groups on the chromen ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
79014-12-3 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
N-(2,2-dimethyl-6-nitrochromen-7-yl)acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-10-7-12-9(6-11(10)15(17)18)4-5-13(2,3)19-12/h4-7H,1-3H3,(H,14,16) |
Clave InChI |
CNKPYCPGLOXVQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C=CC(OC2=C1)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)





![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)


![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)



